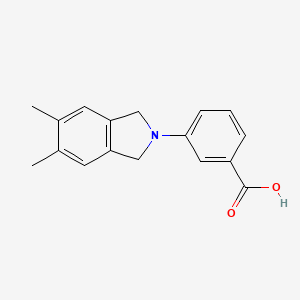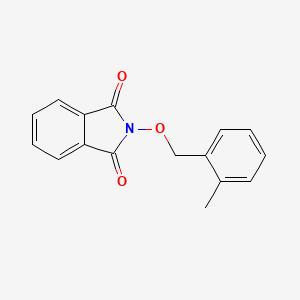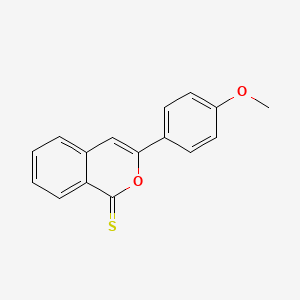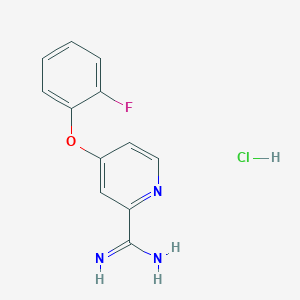
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromine atom and a bromomethyl group attached to a hydroxyoxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a suitable precursor molecule. One common method is the bromination of a hydroxyoxolanone derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.
Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.
Scientific Research Applications
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
- (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
- (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane
Uniqueness
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxy group on the oxolanone ring
Properties
Molecular Formula |
C5H6Br2O3 |
|---|---|
Molecular Weight |
273.91 g/mol |
IUPAC Name |
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1 |
InChI Key |
CBLAFETVFKXIBH-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br |
Canonical SMILES |
C(C1C(C(C(=O)O1)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)


![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


